7-ethynyl-2-oxo-2H-chromene-3-carboxylic acid
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Overview
Description
7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the coumarin family. It is characterized by its unique structure, which includes an ethynyl group at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethynyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehyde with ethynylmagnesium bromide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 7-ethynyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s ethynyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: This compound has a hydroxyl group instead of an ethynyl group at the 7th position.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: This derivative contains a diethylamino group at the 7th position, which imparts different chemical properties.
Uniqueness
7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid is unique due to its ethynyl group, which enhances its reactivity and potential for forming various derivatives. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C12H6O4 |
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Molecular Weight |
214.17 g/mol |
IUPAC Name |
7-ethynyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C12H6O4/c1-2-7-3-4-8-6-9(11(13)14)12(15)16-10(8)5-7/h1,3-6H,(H,13,14) |
InChI Key |
FWOSUTJNTQHMIL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O |
Origin of Product |
United States |
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